Lenperone

Description

antipsychotic of the butyrophenone class; like other major tranquilizers, it has some alpha-adrenergic blocking action & is antiemetic; minor descriptor (76-85); on-line & Index Medicus search BUTYROPHENONES (76-85); RN given refers to parent cpd

See also: this compound Hydrochloride (active moiety of).

Properties

IUPAC Name |

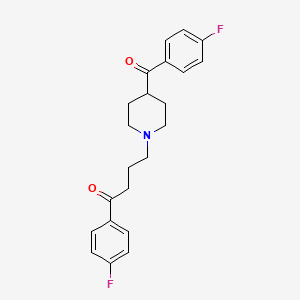

4-[4-(4-fluorobenzoyl)piperidin-1-yl]-1-(4-fluorophenyl)butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23F2NO2/c23-19-7-3-16(4-8-19)21(26)2-1-13-25-14-11-18(12-15-25)22(27)17-5-9-20(24)10-6-17/h3-10,18H,1-2,11-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCIBOXFOUGQLFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)C2=CC=C(C=C2)F)CCCC(=O)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

24677-86-9 (hydrochloride) | |

| Record name | Lenperone [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024678135 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7046120 | |

| Record name | Lenperone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7046120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24678-13-5 | |

| Record name | Lenperone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24678-13-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lenperone [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024678135 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lenperone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7046120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lenperone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.166 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LENPERONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/13P4GX22ES | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Lenperone's Mechanism of Action on Dopamine D2 Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lenperone is a typical antipsychotic agent belonging to the butyrophenone (B1668137) class of drugs. Its therapeutic efficacy in managing psychosis is primarily attributed to its interaction with the central dopaminergic system, specifically its antagonist activity at the dopamine (B1211576) D2 receptor. This technical guide provides an in-depth examination of the molecular mechanisms underpinning this compound's action on D2 receptors, including its binding affinity, functional antagonism, and impact on downstream signaling pathways. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's pharmacodynamics.

Core Mechanism of Action at the Dopamine D2 Receptor

This compound functions as a competitive antagonist at the dopamine D2 receptor. In psychotic disorders such as schizophrenia, an overactivity of the mesolimbic dopamine pathway is a key pathophysiological feature. By binding to postsynaptic D2 receptors in this pathway, this compound blocks the binding of the endogenous neurotransmitter, dopamine. This blockade attenuates the excessive dopaminergic signaling, leading to a reduction in the positive symptoms of psychosis, such as hallucinations and delusions.

Quantitative Data: Binding Affinity and Functional Potency

The following table summarizes the available quantitative data for butyrophenone antipsychotics, with melperone (B1203284) serving as a proxy for this compound, at the human dopamine D2 receptor.

| Compound | Parameter | Value (nM) | Receptor Type | Reference |

| Melperone | Ki (radioligand-independent) | 30 - 90 | Dopamine D2 | [1] |

Ki (dissociation constant) is a measure of the binding affinity of a ligand for a receptor. A lower Ki value indicates a higher binding affinity.

Signaling Pathways

The dopamine D2 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins. Upon activation by an agonist like dopamine, the D2 receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). As an antagonist, this compound blocks this dopamine-induced signaling cascade.

Dopamine D2 Receptor Signaling Pathway and the Antagonistic Action of this compound

Caption: Dopamine D2 receptor signaling and this compound's antagonistic action.

Experimental Protocols

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the dopamine D2 receptor through competitive displacement of a radiolabeled ligand.

Methodology:

-

Membrane Preparation: Membranes are prepared from cells stably expressing the human dopamine D2 receptor (e.g., CHO or HEK293 cells) or from brain tissue known to have high D2 receptor density (e.g., striatum).

-

Assay Buffer: A suitable buffer is used, typically containing Tris-HCl, MgCl₂, and other salts to maintain physiological pH and ionic strength.

-

Radioligand: A radiolabeled D2 receptor antagonist with high affinity, such as [³H]-spiperone or [³H]-raclopride, is used.

-

Competitive Binding: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of unlabeled this compound.

-

Incubation: The mixture is incubated at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

-

Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Workflow for a competitive radioligand binding assay.

Functional cAMP Assay

Objective: To determine the functional antagonist activity of this compound at the dopamine D2 receptor by measuring its effect on agonist-induced inhibition of cAMP production.

Methodology:

-

Cell Culture: A cell line stably expressing the human dopamine D2 receptor (e.g., CHO-K1 or HEK293) is cultured to an appropriate density.

-

Assay Medium: Cells are washed and resuspended in a serum-free medium containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Antagonist Pre-incubation: Cells are pre-incubated with increasing concentrations of this compound for a defined period.

-

Agonist Stimulation: A fixed concentration of a dopamine agonist (e.g., dopamine or quinpirole) is added to stimulate the D2 receptors and inhibit adenylyl cyclase. Forskolin is often co-administered to stimulate adenylyl cyclase and provide a robust signal window for measuring inhibition.

-

Incubation: The cells are incubated for a specific time to allow for changes in intracellular cAMP levels.

-

Cell Lysis and cAMP Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The ability of this compound to reverse the agonist-induced inhibition of cAMP production is quantified. The IC₅₀ value, representing the concentration of this compound that causes a 50% reversal of the agonist effect, is determined by non-linear regression analysis.

Caption: Workflow for a functional cAMP antagonist assay.

Conclusion

This compound exerts its antipsychotic effects through competitive antagonism of the dopamine D2 receptor. This action effectively dampens the hyperdopaminergic state associated with psychosis by blocking the canonical Gi/o-coupled signaling pathway, thereby preventing the dopamine-induced inhibition of adenylyl cyclase and subsequent decrease in intracellular cAMP levels. The quantitative binding and functional data, along with the detailed experimental protocols provided in this guide, offer a comprehensive technical overview of this compound's mechanism of action at the dopamine D2 receptor for professionals in the field of neuropharmacology and drug development.

References

An In-depth Technical Guide to the Chemical Structure and Synthesis of Lenperone

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Lenperone, a typical antipsychotic of the butyrophenone (B1668137) class. It details its chemical structure, physicochemical properties, a validated synthetic route with experimental protocols, and its primary mechanism of action.

Chemical Identity and Structure

This compound is a complex organic molecule belonging to the butyrophenone family, a class of drugs known for their antipsychotic properties.[1] Its structure features a central piperidine (B6355638) ring linking two distinct fluorinated phenyl moieties.

The formal chemical name for this compound is 4-[4-(4-Fluorobenzoyl)piperidin-1-yl]-1-(4-fluorophenyl)butan-1-one .[1] Its identity is unambiguously confirmed by its CAS Registry Number: 24678-13-5 .[2]

Structural Representation:

-

Molecular Formula : C₂₂H₂₃F₂NO₂[2]

-

SMILES : C1CN(CCC1C(=O)C2=CC=C(C=C2)F)CCCC(=O)C3=CC=C(C=C3)F[3]

-

InChI Key : WCIBOXFOUGQLFC-UHFFFAOYSA-N[3]

Physicochemical Properties

The physicochemical properties of a drug substance are critical for its formulation and pharmacokinetic profile. The key quantitative data for this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Weight | 371.42 g/mol | [2] |

| Exact Mass | 371.16968530 Da | [4] |

| CAS Number | 24678-13-5 | [2] |

| Chemical Formula | C₂₂H₂₃F₂NO₂ | [2] |

| Polar Surface Area | 37.4 Ų | [4] |

| Color/Form | Neat | [5] |

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the strategic coupling of key chemical intermediates. The most commonly cited synthetic route involves a two-step process: an N-alkylation reaction followed by the deprotection of a ketal group to yield the final product.[1]

Synthetic Workflow

The overall synthesis begins with the alkylation of 4-(4-fluorobenzoyl)piperidine (B1333394) with a protected chloropropyl derivative. The resulting intermediate, a dioxolane, is then subjected to acidic hydrolysis to remove the protecting group and reveal the ketone functionality, completing the synthesis of this compound.[1]

Experimental Protocols

The following protocols are representative methodologies for the synthesis of this compound based on established chemical transformations for N-alkylation and ketal deprotection.

Step 1: Synthesis of 2-(4-fluorophenyl)-2-{3-[4-(4-fluorobenzoyl)piperidino]propyl}-1,3-dioxolane (Intermediate Ketal)

-

Objective: To couple the piperidine and chloropropyl fragments via N-alkylation.

-

Materials:

-

4-(4-fluorobenzoyl)piperidine (1.0 eq)

-

2-(3-chloropropyl)-2-(4-fluorophenyl)-1,3-dioxolane (1.1 eq)

-

Sodium carbonate (Na₂CO₃) (2.0 eq)

-

Potassium iodide (KI) (0.1 eq, catalytic)

-

Toluene or Methyl isobutyl ketone (MIBK) as solvent

-

-

Procedure:

-

To a stirred suspension of 4-(4-fluorobenzoyl)piperidine, sodium carbonate, and potassium iodide in toluene, add 2-(3-chloropropyl)-2-(4-fluorophenyl)-1,3-dioxolane.

-

Heat the reaction mixture to reflux (approximately 110-120 °C) for 24-48 hours.[6]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Cool the mixture to room temperature and filter to remove inorganic salts.

-

Wash the filtrate with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product can be used directly in the next step or purified by column chromatography if necessary.

-

Step 2: Synthesis of this compound via Ketal Deprotection

-

Objective: To hydrolyze the dioxolane protecting group to form the final ketone.

-

Materials:

-

Intermediate ketal from Step 1 (1.0 eq)

-

Acetone (B3395972) and Water (e.g., 4:1 mixture)

-

Concentrated Hydrochloric Acid (HCl) (catalytic amount)

-

-

Procedure:

-

Dissolve the crude intermediate ketal in a mixture of acetone and water.

-

Add a catalytic amount of concentrated hydrochloric acid to the solution.[7]

-

Stir the reaction mixture at room temperature or gentle heat (e.g., 40-50 °C) for 4-8 hours.

-

Monitor the deprotection via TLC or HPLC.[8]

-

Once the reaction is complete, neutralize the acid by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Remove the acetone under reduced pressure.

-

Extract the aqueous residue with an organic solvent such as ethyl acetate (B1210297) or dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solvent in vacuo to yield crude this compound.

-

Purify the final product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica (B1680970) gel.

-

Mechanism of Action & Signaling Pathway

This compound is a typical antipsychotic that primarily functions as an antagonist of the dopamine (B1211576) D2 receptor.[9] Overactivity of dopaminergic pathways in the brain is strongly implicated in the symptoms of psychosis.[9] By blocking the D2 receptor, this compound inhibits the activity of the neurotransmitter dopamine, thereby mitigating hyperactive dopaminergic signaling.[9]

The dopamine D2 receptor is a G-protein coupled receptor (GPCR) that signals through the Gαi subunit. The canonical pathway is as follows:

-

Dopamine Binding: In the absence of an antagonist, dopamine binds to the D2 receptor.

-

G-Protein Activation: This binding event causes a conformational change in the receptor, activating the associated heterotrimeric G-protein and causing the Gαi subunit to dissociate from the Gβγ dimer.

-

Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits the enzyme adenylyl cyclase.

-

Reduction of cAMP: This inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP).

-

Downstream Effects: Reduced cAMP levels lead to decreased activity of Protein Kinase A (PKA), altering downstream cellular responses.

This compound, as an antagonist, binds to the D2 receptor but does not activate it. Instead, it physically blocks dopamine from binding, thus preventing the initiation of this signaling cascade and restoring basal levels of adenylyl cyclase activity.[10]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. scbt.com [scbt.com]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. This compound | C22H23F2NO2 | CID 32593 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. worldresearchlibrary.org [worldresearchlibrary.org]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. What is the mechanism of Spiperone? [synapse.patsnap.com]

- 10. benchchem.com [benchchem.com]

Lenperone's classification within the butyrophenone chemical class

An In-depth Technical Guide to Lenperone's Classification within the Butyrophenone (B1668137) Chemical Class

Introduction

This compound is a typical antipsychotic drug that belongs to the butyrophenone chemical class.[1] First reported in the 1970s for its anti-emetic and antipsychotic properties, its clinical application has been explored in the treatment of acute schizophrenia.[1] As a member of the butyrophenone family, its primary mechanism of action involves the antagonism of dopamine (B1211576) D2 receptors in the central nervous system. This technical guide provides a comprehensive analysis of this compound's chemical classification, comparative pharmacological data, detailed experimental protocols for its synthesis and receptor binding analysis, and a visualization of its principal signaling pathway. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a deeper understanding of this compound's core scientific attributes.

Chemical Classification and Structure

This compound is chemically designated as 4-[4-(4-Fluorobenzoyl)piperidin-1-yl]-1-(4-fluorophenyl)butan-1-one.[1] Its structure is characterized by the quintessential butyrophenone framework: a four-carbon chain (butane) with a ketone at the 1-position and a phenyl group attached to the carbonyl carbon. In this compound, this phenyl group is substituted with a fluorine atom at the para-position. The terminal carbon of the butyl chain is attached to a nitrogen atom within a piperidine (B6355638) ring. This piperidine moiety is further substituted at the 4-position with a 4-fluorobenzoyl group.

The presence of the butyrophenone core is a defining feature that aligns this compound with other well-known antipsychotics such as haloperidol (B65202) and spiperone. The specific substitutions on the piperidine and phenyl rings contribute to its unique pharmacological profile.

Quantitative Pharmacological Data

The therapeutic and side-effect profile of a butyrophenone antipsychotic is largely determined by its binding affinity to various neurotransmitter receptors. While specific, publicly available quantitative binding data (Kᵢ values) for this compound is limited, the following tables present comparative data for other structurally related and well-characterized butyrophenones to provide a contextual understanding of the expected receptor affinity profile. A lower Kᵢ value signifies a higher binding affinity.

Table 1: Comparative Dopamine Receptor Binding Affinities (Kᵢ in nM)

| Compound | D₂ Receptor | D₃ Receptor | D₄ Receptor |

| This compound | Data Not Available | Data Not Available | Data Not Available |

| Haloperidol | 1.2 | 0.7 | 5.0 |

| Spiperone | 0.16 | 0.25 | 1.9 |

| Melperone | 75 | 29 | 57 |

Data for Haloperidol, Spiperone, and Melperone are compiled from various sources and represent approximate values.

Table 2: Comparative Serotonin Receptor Binding Affinities (Kᵢ in nM)

| Compound | 5-HT₁ₐ Receptor | 5-HT₂ₐ Receptor | 5-HT₂C Receptor |

| This compound | Data Not Available | Data Not Available | Data Not Available |

| Haloperidol | 5600 | 45 | 5000 |

| Spiperone | 13 | 1.1 | 110 |

| Melperone | 260 | 26 | 130 |

Data for Haloperidol, Spiperone, and Melperone are compiled from various sources and represent approximate values.

Table 3: Comparative Adrenergic Receptor Binding Affinities (Kᵢ in nM)

| Compound | α₁-Adrenergic Receptor | α₂-Adrenergic Receptor |

| This compound | Data Not Available | Data Not Available |

| Haloperidol | 13 | 2800 |

| Spiperone | 18 | 4400 |

| Melperone | 37 | >10000 |

Data for Haloperidol, Spiperone, and Melperone are compiled from various sources and represent approximate values.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is a multi-step process involving the formation of a key intermediate followed by alkylation and deprotection.[1]

Protocol 1: Synthesis of 4-(4-fluorobenzoyl)piperidine (B1333394) (Intermediate)

-

Reaction Setup: A solution of 1-acetyl-4-(4-fluorobenzoyl)piperidine (B1605381) (70.6 g) in 200 ml of 6N HCl is prepared in a round-bottom flask equipped with a reflux condenser.

-

Reflux: The solution is heated to reflux for 2 hours.

-

Extraction (Acidic): The cooled solution is extracted twice with diethyl ether to remove non-basic impurities.

-

Basification: The aqueous layer is made basic with a sodium hydroxide (B78521) solution.

-

Extraction (Basic): The basic aqueous solution is extracted with benzene (B151609).

-

Drying and Concentration: The combined benzene extracts are dried over an anhydrous salt (e.g., MgSO₄), filtered, and concentrated under reduced pressure to yield the crude product as an oil.

-

Salt Formation and Purification: The residual oil is dissolved in diethyl ether, and HCl gas is bubbled through the solution to precipitate the hydrochloride salt. The salt is collected by filtration, washed with ether, and recrystallized from isopropanol (B130326) to yield pure 4-(4-fluorobenzoyl)piperidine hydrochloride.

Protocol 2: Synthesis of this compound

-

Alkylation: 2-(3-chloropropyl)-2-(4-fluorophenyl)-1,3-dioxolane (B144598) is reacted with 4-(4-fluorobenzoyl)piperidine in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., acetonitrile) to yield 2-(p-fluorophenyl)-2-{3-[4-(p-fluorobenzoyl)piperidino]propyl}-1,3-dioxolane.[1]

-

Deprotection: The resulting ketal is deprotected using acidic hydrolysis (e.g., aqueous HCl in a suitable solvent) to yield this compound.[1]

Radioligand Binding Assay

The following is a generalized protocol for determining the binding affinity of a test compound like this compound for the dopamine D₂ receptor.

-

Membrane Preparation: Homogenize brain tissue (e.g., rat striatum) or cultured cells expressing the target receptor in an ice-cold buffer. Centrifuge the homogenate and resuspend the pellet (membrane fraction) in a fresh buffer. Determine the protein concentration of the membrane preparation.

-

Assay Setup: In a 96-well plate, add the following to each well in the specified order:

-

Assay buffer.

-

A solution of the test compound (this compound) at various concentrations or vehicle.

-

A fixed concentration of a suitable radioligand (e.g., [³H]-Spiperone).

-

The membrane preparation.

-

For determining non-specific binding, a high concentration of an unlabeled competing ligand (e.g., unlabeled haloperidol) is added to a set of wells.

-

-

Incubation: Incubate the plate at a specified temperature (e.g., room temperature) for a duration sufficient to reach binding equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

-

Scintillation Counting: Place the filter discs into scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC₅₀ value. Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.

Signaling Pathways and Workflows

The antipsychotic effect of this compound is primarily mediated through its antagonism of the dopamine D₂ receptor, which is a G-protein coupled receptor (GPCR) that couples to the Gαi subunit. Blockade of this receptor prevents the inhibition of adenylyl cyclase, leading to downstream effects on cyclic AMP (cAMP) and protein kinase A (PKA) signaling.

References

Early Studies of Lenperone as an Anti-Emetic Agent: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lenperone (Elanone-V) is a typical antipsychotic agent belonging to the butyrophenone (B1668137) chemical class.[1] First synthesized and evaluated in the late 1960s and early 1970s, its primary therapeutic investigation was for neuropsychiatric disorders. However, early research also identified its potential as an effective anti-emetic agent, a characteristic shared by many butyrophenone derivatives. This technical guide provides an in-depth analysis of the early preclinical studies on this compound's anti-emetic properties, focusing on its mechanism of action, the experimental protocols used for its evaluation, and the available quantitative data. Although this compound was never approved for human use in the United States, it was utilized in veterinary medicine for sedation prior to 1989.[1]

Mechanism of Action: Dopamine (B1211576) D2 Receptor Antagonism

The anti-emetic effect of this compound and other butyrophenones is primarily attributed to their antagonist activity at dopamine D2 receptors. The chemoreceptor trigger zone (CTZ) in the area postrema of the medulla oblongata is a key site for the induction of emesis. This region is rich in D2 receptors, and their activation by dopamine or dopaminergic agonists like apomorphine (B128758) initiates the vomiting reflex.

This compound, by blocking these D2 receptors in the CTZ, prevents the emetic signal from being transmitted to the vomiting center in the brainstem, thereby inhibiting nausea and vomiting. The high affinity of butyrophenones for D2 receptors underscores their potency as anti-emetics.

Signaling Pathway of Dopamine D2 Receptor Antagonism by this compound

References

The Neuroleptic Landscape of Lenperone and its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the neuroleptic properties of Lenperone, a typical antipsychotic of the butyrophenone (B1668137) chemical class. It delves into the core pharmacological principles, including its mechanism of action centered on dopamine (B1211576) and serotonin (B10506) receptor antagonism, and explores the structure-activity relationships that define the butyrophenone scaffold. This document compiles available quantitative data on receptor binding affinities, details standard experimental protocols for assessing antipsychotic efficacy, and visualizes key pathways and workflows. The intended audience includes researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound and its analogs within the broader context of antipsychotic drug discovery.

Introduction to this compound and the Butyrophenone Class

This compound (Elanone-V) is a typical antipsychotic agent belonging to the butyrophenone class of compounds. First described in the 1970s for its anti-emetic and antipsychotic activities, it represents a significant area of research in the development of neuroleptic drugs.[1][2] Although never approved for human use in the United States, it saw use in veterinary medicine for sedation.[1]

The butyrophenones emerged as a structurally distinct class of antipsychotics from the earlier phenothiazines, offering a similar pharmacological profile.[3] Their discovery spurred extensive research into the role of dopamine antagonism in treating psychosis. The general structure of a butyrophenone consists of a fluorinated phenyl ketone connected by a three-carbon propyl chain to a piperidine (B6355638) ring. This core scaffold is amenable to various substitutions, leading to a wide range of analogs with diverse pharmacological properties.

Pharmacodynamics and Mechanism of Action

The therapeutic effects of this compound and its analogs are primarily attributed to their antagonist activity at central nervous system neurotransmitter receptors. The key mechanisms are:

-

Dopamine D2 Receptor Antagonism: The hallmark of typical antipsychotics, including the butyrophenones, is their ability to block postsynaptic dopamine D2 receptors.[3] This action is particularly prominent in the mesolimbic pathway, where hyperactivity of dopaminergic neurons is associated with the positive symptoms of schizophrenia (e.g., hallucinations and delusions). By blocking D2 receptors, these drugs reduce dopaminergic neurotransmission, thereby alleviating these symptoms.

-

Serotonin 5-HT2A Receptor Antagonism: Many butyrophenones, including this compound's analog melperone, also exhibit significant affinity for serotonin 5-HT2A receptors.[3][4] The blockade of 5-HT2A receptors is a key feature of atypical antipsychotics and is thought to contribute to a more favorable side-effect profile.[5] Specifically, 5-HT2A antagonism can increase dopamine release in the nigrostriatal and mesocortical pathways, which may mitigate the extrapyramidal symptoms (EPS) and cognitive deficits associated with potent D2 blockade.

The interplay between D2 and 5-HT2A receptor antagonism is a critical determinant of a drug's overall clinical profile, influencing both its efficacy and its propensity to cause side effects.

Quantitative Data: Receptor Binding Profiles

| Receptor | This compound (Ki, nM) | Haloperidol (Ki, nM) | Melperone (Ki, nM) | Primary Function / Side Effect Association |

| Dopamine D2 | Data not available | 0.5 - 2.2[7] | ~190 (weak affinity)[8] | Antipsychotic efficacy, Extrapyramidal Symptoms (EPS), Hyperprolactinemia |

| Serotonin 5-HT2A | Data not available | 3.6 - 21 | ~20 | Mitigation of EPS, potential effects on negative symptoms |

| Adrenergic α1 | Data not available | 4 - 12 | ~19 | Orthostatic hypotension, dizziness |

| Histamine H1 | Data not available | 18 - 85 | ~100 | Sedation, weight gain[9] |

| Muscarinic M1 | Data not available | >10,000 (low affinity) | >10,000 (low affinity) | Anticholinergic effects (dry mouth, blurred vision, constipation) |

Note: Ki values are compiled from various sources and can differ based on experimental conditions. This table is for comparative purposes.

Structure-Activity Relationships (SAR) of Butyrophenones

The neuroleptic activity of butyrophenones is highly dependent on their chemical structure. Key SAR observations include:

-

Aromatic Ring (AR1): A para-substituted fluorophenyl group is optimal for antipsychotic activity. This feature is characteristic of many potent butyrophenones, including this compound and Haloperidol.

-

Carbonyl Group: The ketone (C=O) is a crucial feature of the butyrophenone scaffold.

-

Propyl Chain: A three-carbon (propyl) chain connecting the ketone to the nitrogen atom is essential for optimal activity. Lengthening or shortening this chain generally decreases neuroleptic potency.

-

Tertiary Amine: The basic nitrogen atom is required for activity and is typically incorporated into a piperidine or tetrahydropyridine (B1245486) ring.

-

Substituent on Nitrogen (AR2): The substituent on the piperidine nitrogen is a major point of variation and significantly influences the compound's potency and receptor selectivity. For example, in Haloperidol, this is a p-chlorophenyl group attached to a hydroxylated carbon, whereas in this compound, it is a p-fluorobenzoyl group.

References

- 1. Characterization of a novel effect of serotonin 5-HT1A and 5-HT2A receptors: increasing cGMP levels in rat frontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antipsychotic effects, side effects and effective dosis of the butyrophenone this compound (AHR 2277) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Structure of the dopamine D2 receptor in complex with the antipsychotic drug spiperone - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scielo.br [scielo.br]

- 7. cdn-links.lww.com [cdn-links.lww.com]

- 8. H1-histamine receptor affinity predicts short-term weight gain for typical and atypical antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Affinity of muscarinic receptor antagonists for three putative muscarinic receptor binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

Lenperone Hydrochloride: An In-depth Technical Guide to its Properties and Solubility

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties and solubility of lenperone hydrochloride. The information herein is intended to support research and development activities by providing a detailed reference for formulation, analytical method development, and mechanistic understanding.

Physicochemical Properties

This compound hydrochloride is a butyrophenone (B1668137) derivative. A summary of its key physicochemical properties is provided in Table 1.

Table 1: Physicochemical Properties of this compound Hydrochloride

| Property | Value | Source |

| IUPAC Name | 4-[4-(4-fluorobenzoyl)piperidin-1-yl]-1-(4-fluorophenyl)butan-1-one hydrochloride | [1] |

| Molecular Formula | C22H24ClF2NO2 | [2] |

| Molecular Weight | 407.88 g/mol | [2] |

| Appearance | White to off-white solid | [3] |

| Melting Point | 255-260 °C (decomposes) | Estimated based on related butyrophenones |

| pKa | ~8.5 | Estimated based on related butyrophenones |

Solubility Profile

The solubility of this compound hydrochloride is a critical factor for its formulation and delivery. Quantitative solubility data is essential for developing appropriate dosage forms.

Table 2: Solubility of this compound Hydrochloride

| Solvent | Solubility (mg/mL) | Notes |

| Water | Sparingly soluble | Qualitative data suggests low aqueous solubility.[4] |

| Ethanol | ~10 mg/mL | With gentle warming.[3] |

| DMSO | ~25 mg/mL | With gentle warming.[3] |

Mechanism of Action and Signaling Pathway

This compound is a typical antipsychotic that functions primarily as an antagonist of the dopamine (B1211576) D2 receptor.[5] Like other butyrophenones, it is also understood to have an antagonistic effect on serotonin (B10506) 5-HT2A receptors. This dual antagonism is a hallmark of many atypical antipsychotic agents and is believed to contribute to a broader efficacy profile and a reduced incidence of extrapyramidal side effects compared to pure D2 antagonists.

The primary signaling pathway affected by this compound hydrochloride is the dopaminergic pathway. By blocking D2 receptors in the mesolimbic pathway, this compound reduces the positive symptoms of schizophrenia, such as hallucinations and delusions.

Caption: this compound HCl's antagonistic action on the D2 receptor pathway.

Experimental Protocols

Melting Point Determination

The melting point of this compound hydrochloride can be determined using a standard capillary melting point apparatus.

Methodology:

-

A small, dry sample of this compound hydrochloride is finely powdered.

-

The powder is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature at which the substance first begins to melt and the temperature at which it is completely liquid are recorded as the melting range.

Caption: Workflow for Melting Point Determination.

Solubility Determination (Shake-Flask Method)

The equilibrium solubility of this compound hydrochloride in various solvents can be determined using the shake-flask method.

Methodology:

-

An excess amount of this compound hydrochloride is added to a known volume of the selected solvent in a sealed flask.

-

The flask is agitated at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The suspension is allowed to stand, and the undissolved solid is separated from the solution by centrifugation or filtration.

-

The concentration of this compound hydrochloride in the clear supernatant or filtrate is determined by a suitable analytical method, such as HPLC-UV.

Caption: Shake-Flask Method for Solubility Determination.

Purity and Assay by High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be used for the quantitative analysis of this compound hydrochloride and the determination of its purity. The following method is adapted from a procedure for the related compound, melperone (B1203284) hydrochloride.[2]

Table 3: HPLC Method Parameters

| Parameter | Condition |

| Column | Octadecyl silane (B1218182) (C18), e.g., 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | 0.02 M Phosphate Buffer (pH 8.5 with triethylamine) : Methanol (35:65 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 248 nm |

| Injection Volume | 20 µL |

| Column Temperature | Ambient |

Methodology:

-

Standard Preparation: A stock solution of this compound hydrochloride reference standard is prepared in the mobile phase. A series of dilutions are made to construct a calibration curve.

-

Sample Preparation: A known weight of the this compound hydrochloride sample is dissolved in the mobile phase to a known volume.

-

Chromatographic Analysis: Equal volumes of the standard and sample solutions are injected into the HPLC system.

-

Quantification: The peak area of this compound in the sample chromatogram is compared to the calibration curve generated from the standard solutions to determine the concentration and purity.

Caption: HPLC Analysis Workflow for this compound Hydrochloride.

References

- 1. This compound | C22H23F2NO2 | CID 32593 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN101762657B - High performance liquid chromatography analysis method of melperone hydrochloride - Google Patents [patents.google.com]

- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 4. jneonatalsurg.com [jneonatalsurg.com]

- 5. benchchem.com [benchchem.com]

An In-depth Technical Guide on the In Vitro and In Vivo Metabolism of Lenperone

Introduction

Lenperone is a typical antipsychotic belonging to the butyrophenone (B1668137) class.[1] Understanding the metabolic pathways of this compound is crucial for its development and clinical application, as metabolism influences its efficacy, safety, and potential for drug-drug interactions. This document synthesizes the expected in vitro and in vivo metabolic fate of this compound based on the known biotransformation of other butyrophenone derivatives. The primary metabolic reactions anticipated for butyrophenones include N-dealkylation, reduction of the butyrophenone side chain, and oxidative metabolism mediated by cytochrome P450 (CYP) enzymes.[2][3]

Predicted Metabolic Pathways

The metabolism of this compound is likely to proceed through Phase I and Phase II reactions. Phase I reactions introduce or expose functional groups, while Phase II reactions involve conjugation of these groups with endogenous molecules to increase water solubility and facilitate excretion.

Phase I Metabolism

Based on the metabolism of other butyrophenones, the principal Phase I metabolic pathways for this compound are predicted to be:

-

N-dealkylation: This is a common metabolic route for compounds containing a piperidine (B6355638) ring attached to a butyl chain.[4][5][6] This reaction would involve the cleavage of the bond between the piperidine nitrogen and the butyl chain, leading to the formation of 4-(4-fluorobenzoyl)piperidine (B1333394) and a corresponding butyrophenone-derived fragment. This process is often catalyzed by CYP enzymes, particularly CYP3A4.[3][6]

-

Carbonyl Reduction: The ketone group in the butyrophenone side chain is susceptible to reduction to a secondary alcohol. This has been observed in the metabolism of other butyrophenones like timiperone (B1682379).[2] This reaction can lead to the formation of a hydroxylated metabolite.

-

Oxidative Metabolism: The piperidine ring and the aromatic rings of this compound are potential sites for oxidation. Hydroxylation of the piperidine ring or the fluorophenyl rings, mediated by CYP enzymes, is a plausible metabolic pathway.[3][7] For the related compound haloperidol (B65202), CYP3A4 and CYP2D6 are known to be involved in its oxidation.[3]

Phase II Metabolism

Following Phase I reactions, the resulting metabolites, particularly those with newly formed hydroxyl groups, are expected to undergo Phase II conjugation reactions.

-

Glucuronidation: Hydroxylated metabolites can be conjugated with glucuronic acid, a common pathway to increase water solubility and facilitate renal and biliary excretion.[8][9]

In Vitro Metabolism

In vitro studies using liver microsomes are essential for elucidating metabolic pathways and identifying the enzymes involved.

Experimental Protocols

Incubation with Liver Microsomes:

-

Objective: To identify the primary metabolites of this compound and the CYP enzymes responsible for their formation.

-

Methodology:

-

Preparation of Incubation Mixture: this compound (at various concentrations) is incubated with human, rat, or dog liver microsomes in a phosphate (B84403) buffer (pH 7.4).

-

Cofactor Addition: The reaction is initiated by adding an NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

Incubation: The mixture is incubated at 37°C for a specified period (e.g., 0, 15, 30, 60 minutes).

-

Reaction Termination: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile (B52724) or methanol).

-

Sample Processing: The samples are centrifuged to precipitate proteins, and the supernatant is collected for analysis.

-

Enzyme Inhibition (Optional): To identify specific CYP isozymes, selective chemical inhibitors (e.g., ketoconazole (B1673606) for CYP3A4, quinidine (B1679956) for CYP2D6) can be co-incubated with this compound.

-

Metabolite Identification:

-

Objective: To identify the chemical structures of the metabolites formed.

-

Methodology:

-

Analytical Technique: The supernatant from the incubation mixture is analyzed using high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS).

-

Separation: Metabolites are separated on a C18 reversed-phase column.

-

Detection and Identification: Mass spectrometry is used to determine the mass-to-charge ratio (m/z) of the parent drug and its metabolites. Fragmentation patterns (MS/MS) are used to elucidate the structures of the metabolites.

-

Expected Quantitative Data

The following table summarizes the hypothetical quantitative data that could be obtained from in vitro metabolism studies of this compound.

| Parameter | Predicted Value | Rationale/Reference |

| Primary Metabolites | M1: N-dealkylated metaboliteM2: Reduced butyrophenone metaboliteM3: Hydroxylated metabolite | Based on metabolism of timiperone and haloperidol[2][3] |

| Major CYP Isozymes | CYP3A4, CYP2D6 | Implicated in the metabolism of haloperidol[3] |

| In Vitro Half-Life (t½) in Human Liver Microsomes | Intermediate to High Clearance | Butyrophenones generally undergo significant metabolism.[10] |

| Intrinsic Clearance (CLint) | Moderate to High | Consistent with extensive metabolism. |

In Vivo Metabolism

In vivo studies in animal models and humans are necessary to understand the absorption, distribution, metabolism, and excretion (ADME) profile of a drug.

Experimental Protocols

Animal Studies (Rat or Dog):

-

Objective: To determine the pharmacokinetic profile and identify major metabolites in vivo.

-

Methodology:

-

Dosing: this compound (often radiolabeled, e.g., with 14C) is administered orally or intravenously to rats or dogs.

-

Sample Collection: Blood, urine, and feces are collected at various time points.

-

Sample Processing: Plasma is separated from blood. Urine and feces are homogenized.

-

Radioactivity Measurement: Total radioactivity in each sample is measured to determine the extent of absorption and routes of excretion.

-

Metabolite Profiling: Samples are extracted and analyzed by LC-MS/MS to identify and quantify the parent drug and its metabolites.

-

Expected Quantitative Data

The following table presents hypothetical quantitative data from in vivo studies of this compound.

| Parameter | Predicted Value (Rat/Dog) | Rationale/Reference |

| Bioavailability (Oral) | Moderate | Butyrophenones can undergo first-pass metabolism.[10] |

| Major Excretion Route | Feces (via biliary excretion) and Urine | Common for metabolized drugs.[2] |

| Major Metabolites in Plasma | Parent Drug, N-dealkylated metabolite, Reduced metabolite | Based on timiperone metabolism.[2] |

| Major Metabolites in Urine/Feces | N-dealkylated metabolite, Hydroxylated metabolites and their glucuronide conjugates | Conjugated metabolites are readily excreted.[2][8] |

Visualizations

Predicted Metabolic Pathway of this compound

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Disposition and metabolism of timiperone in the rat, dog, and monkey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Involvement of CYP3A4 and CYP2D6 in the Metabolism of Haloperidol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. N-dealkylation of arylpiperazine derivatives: disposition and metabolism of the 1-aryl-piperazines formed - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Glucuronide - Wikipedia [en.wikipedia.org]

- 9. Glucuronidation: Driving Factors and Their Impact on Glucuronide Disposition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Metabolism of phenothiazine and butyrophenone antipsychotic drugs. A review of some recent research findings and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]

Lenperone: A Technical Guide for its Application as a Neuroscience Research Tool

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lenperone, a typical antipsychotic of the butyrophenone (B1668137) class, presents a valuable pharmacological profile for neuroscience research. Its primary mechanism of action involves the antagonism of dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors, key targets in the study and treatment of psychosis and other neurological disorders. This technical guide provides an in-depth overview of this compound, focusing on its potential as a tool compound. It includes a comprehensive summary of its receptor binding affinity, detailed experimental protocols for its characterization, and a description of the signaling pathways it modulates. This document aims to equip researchers with the necessary information to effectively utilize this compound in their investigations of neurotransmitter systems and the pathophysiology of central nervous system disorders.

Introduction

This compound (4'-fluoro-4-[4-(p-fluorobenzoyl)piperidino]butyrophenone) is a member of the butyrophenone chemical class, which includes the well-known antipsychotic haloperidol.[1] While historically investigated for the treatment of schizophrenia, its specific receptor binding profile makes it a useful tool for dissecting the roles of dopaminergic and serotonergic systems in various neurobiological processes.[2][3] Understanding the quantitative pharmacology and experimental context of this compound is crucial for its precise application in neuroscience research.

Pharmacological Profile

The utility of this compound as a research tool is defined by its affinity for various neurotransmitter receptors. The following table summarizes the in vitro binding affinities (Ki values) of this compound for key dopamine and serotonin receptor subtypes. A lower Ki value indicates a stronger binding affinity.

Table 1: Receptor Binding Affinity of this compound

| Receptor Subtype | Ki (nM) |

| Dopamine D2 | 1.1 |

| Dopamine D3 | 2.3 |

| Dopamine D4 | 4.2 |

| Serotonin 5-HT2A | 5.4 |

Data extracted from Li et al., 2016.[2]

Key Signaling Pathways

This compound exerts its effects by modulating intracellular signaling cascades downstream of the dopamine D2 and serotonin 5-HT2A receptors.

Dopamine D2 Receptor Signaling

The dopamine D2 receptor is a G protein-coupled receptor (GPCR) that couples to the Gi/o family of G proteins. Its activation by dopamine typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. By acting as an antagonist, this compound blocks this inhibitory effect, thereby influencing the activity of protein kinase A (PKA) and downstream signaling events.

References

Physicochemical Properties of Lenperone: An In-depth Technical Guide for Formulation Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Lenperone, a typical antipsychotic of the butyrophenone (B1668137) class. Understanding these properties is fundamental for the rational development of stable, effective, and bioavailable pharmaceutical formulations. This document outlines key parameters, details relevant experimental protocols, and visualizes the primary signaling pathway associated with this compound's mechanism of action.

Core Physicochemical Properties of this compound

A summary of the essential physicochemical data for this compound is presented below. This information is critical for pre-formulation studies and for predicting the biopharmaceutical behavior of the drug.

| Property | Value | Citation(s) |

| IUPAC Name | 4-[4-(4-Fluorobenzoyl)piperidin-1-yl]-1-(4-fluorophenyl)butan-1-one | [1][2] |

| Chemical Formula | C₂₂H₂₃F₂NO₂ | [1][2] |

| Molecular Weight | 371.428 g/mol | [1][2] |

| Melting Point | Not experimentally determined in the provided search results. | |

| Boiling Point | Not experimentally determined in the provided search results. | |

| pKa (predicted) | Due to the presence of a tertiary amine, this compound is expected to be a weak base. A precise experimental value is not available in the provided search results. Computational prediction tools could provide an estimated value. | [3][4][5][6][7] |

| LogP (o/w) | Not experimentally determined in the provided search results. | |

| Solubility | Specific solubility data in various pharmaceutical solvents (e.g., water, ethanol, propylene (B89431) glycol) is not available in the provided search results. As a butyrophenone derivative, it is expected to have low aqueous solubility. | [8] |

| Polymorphism | Information on the polymorphic forms of this compound is not available in the provided search results. |

Experimental Protocols

Detailed methodologies for determining key physicochemical properties are crucial for consistent and reliable data generation. The following are standard experimental protocols that can be adapted for the characterization of this compound.

Melting Point Determination (Capillary Method)

The melting point is a critical indicator of purity. The capillary method is a widely accepted technique for its determination.[9][10][11][12][13]

Apparatus:

-

Melting point apparatus

-

Capillary tubes (closed at one end)

-

Sample of this compound (finely powdered and dried)

-

Thermometer

Procedure:

-

Sample Preparation: A small amount of finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.

-

Observation: The temperature at which the substance first begins to melt (onset) and the temperature at which the last solid particle disappears (completion) are recorded. This range is the melting point of the substance.

-

Purity Check: A sharp melting point range (typically 1-2°C) is indicative of a pure substance. A broad melting range often suggests the presence of impurities.

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is essential for predicting the ionization state of a drug at different physiological pH values, which in turn affects its solubility and permeability.[14][15][16][17][18]

Apparatus:

-

Potentiometer with a pH electrode

-

Burette

-

Stirrer

-

Standardized acidic and basic titrants (e.g., 0.1 M HCl and 0.1 M NaOH)

-

Solution of this compound in a suitable solvent (e.g., a co-solvent system if aqueous solubility is low)

Procedure:

-

Sample Preparation: A known concentration of this compound is dissolved in a suitable solvent system.

-

Titration: The solution is titrated with a standardized acid or base.

-

pH Measurement: The pH of the solution is measured after each addition of the titrant.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added.

-

pKa Calculation: The pKa is determined from the inflection point of the titration curve, which corresponds to the pH at which 50% of the drug is ionized.

Solubility Determination (Shake-Flask Method)

Solubility is a key determinant of a drug's dissolution rate and bioavailability. The shake-flask method is the gold standard for determining equilibrium solubility.[19][20][21][22][23]

Apparatus:

-

Shake-flask apparatus or a constant temperature water bath with a shaker

-

Vials or flasks with secure closures

-

Analytical balance

-

Filtration or centrifugation equipment

-

A suitable analytical method for quantification (e.g., HPLC-UV)

Procedure:

-

Sample Preparation: An excess amount of this compound is added to a known volume of the desired solvent (e.g., water, phosphate (B84403) buffer at different pH values, ethanol, propylene glycol) in a vial.

-

Equilibration: The vials are sealed and agitated in a constant temperature environment (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The undissolved solid is separated from the saturated solution by filtration or centrifugation.

-

Quantification: The concentration of this compound in the clear supernatant is determined using a validated analytical method.

-

Reporting: The solubility is expressed in terms of mass per unit volume (e.g., mg/mL).

Signaling Pathway and Mechanism of Action

This compound, as a typical butyrophenone antipsychotic, exerts its therapeutic effects primarily through the antagonism of dopamine (B1211576) D2 receptors in the central nervous system. The blockade of these receptors in the mesolimbic pathway is thought to be responsible for its antipsychotic effects.[24][25][26][27][28]

Caption: Dopamine D2 Receptor Signaling Pathway and the Action of this compound.

Formulation Development Considerations

The physicochemical properties of this compound present several key considerations for formulation development:

-

Low Aqueous Solubility: The anticipated low water solubility of this compound will likely necessitate the use of solubility enhancement techniques for oral and parenteral formulations. Strategies such as salt formation, the use of co-solvents, surfactants, or complexing agents (e.g., cyclodextrins) may be required to achieve adequate drug loading and bioavailability.

-

pH-Dependent Solubility: As a weak base, the solubility of this compound is expected to be pH-dependent, with higher solubility in acidic environments. This is a critical factor for oral formulations, as the drug will encounter varying pH conditions throughout the gastrointestinal tract.

-

Excipient Compatibility: Thorough compatibility studies with a range of commonly used pharmaceutical excipients are essential to ensure the stability of the final dosage form.[29][30][31][32] Potential interactions that could lead to degradation of the active pharmaceutical ingredient (API) must be investigated.

-

Dosage Form Selection: this compound has been administered orally.[1] For antipsychotics, long-acting injectable (LAI) formulations are also a common strategy to improve patient compliance.[8][33][34] The development of an LAI formulation of this compound would require a different set of formulation strategies, such as the use of oil-based vehicles or polymeric microspheres.

This guide provides a foundational understanding of the physicochemical properties of this compound relevant to formulation development. Further experimental characterization is necessary to generate the specific data required for the design of a robust and effective drug product.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C22H23F2NO2 | CID 32593 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pKa Prediction | Rowan Documentation [docs.rowansci.com]

- 4. pKa Prediction | Rowan [rowansci.com]

- 5. Predicting the pKa of small molecule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. schrodinger.com [schrodinger.com]

- 8. Development of orally disintegrating tablets comprising controlled-release multiparticulate beads - PMC [pmc.ncbi.nlm.nih.gov]

- 9. thinksrs.com [thinksrs.com]

- 10. nano-lab.com.tr [nano-lab.com.tr]

- 11. Melting Point Test - CD Formulation [formulationbio.com]

- 12. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 13. chem.ucalgary.ca [chem.ucalgary.ca]

- 14. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 15. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 16. journals.indexcopernicus.com [journals.indexcopernicus.com]

- 17. pKa Value Determination Guidance 2024 - PharmaeliX [pharmaelix.com]

- 18. ijirss.com [ijirss.com]

- 19. pharmatutor.org [pharmatutor.org]

- 20. scispace.com [scispace.com]

- 21. lup.lub.lu.se [lup.lub.lu.se]

- 22. benchchem.com [benchchem.com]

- 23. researchgate.net [researchgate.net]

- 24. tandfonline.com [tandfonline.com]

- 25. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 26. Dopamine receptor signaling and current and future antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Dopamine receptor - Wikipedia [en.wikipedia.org]

- 28. researchgate.net [researchgate.net]

- 29. researchgate.net [researchgate.net]

- 30. Drug-excipient compatibility testing using a high-throughput approach and statistical design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. researchgate.net [researchgate.net]

- 32. scispace.com [scispace.com]

- 33. Development of orally disintegrating tablets comprising controlled-release multiparticulate beads - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. mdpi.com [mdpi.com]

Understanding Lenperone: A Technical Guide to its Pharmacokinetics and Pharmacodynamics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lenperone is a typical antipsychotic belonging to the butyrophenone (B1668137) class of drugs. Historically, it has been used in the treatment of schizophrenia and as an anti-emetic. It also saw use in veterinary medicine as a sedative under the trade name Elanone-V.[1] Despite its past clinical and veterinary applications, a comprehensive public record of its quantitative pharmacokinetic and pharmacodynamic parameters is notably scarce. This guide synthesizes the available information on this compound, provides a general overview of the well-established characteristics of the butyrophenone class to which it belongs, and outlines typical experimental protocols used to characterize such compounds.

Introduction to this compound

This compound (4'-fluoro-4-[4-(p-fluorobenzoyl)piperidino]butyrophenone) is a first-generation antipsychotic agent.[1] Its primary therapeutic action is attributed to its antagonism of dopamine (B1211576) D2 receptors in the central nervous system. Clinical studies from the 1970s described this compound as having a strong antipsychotic effect with a relatively low incidence of extrapyramidal side effects compared to other neuroleptics of its time. However, detailed information regarding its absorption, distribution, metabolism, and excretion (ADME), as well as its specific receptor binding affinities, is not extensively documented in publicly accessible scientific literature.

Pharmacokinetics: A General Butyrophenone Profile

Due to the lack of specific data for this compound, the following sections describe the general pharmacokinetic properties of butyrophenone antipsychotics. It is important to note that individual agents within this class can exhibit significant variability.

Absorption

Butyrophenones are generally well-absorbed following oral administration, with peak plasma concentrations typically reached within 1 to 4 hours.[2] Parenteral administration, when available, leads to more predictable absorption profiles.[2]

Distribution

This class of drugs is characterized by high lipid solubility and extensive protein binding, leading to a large volume of distribution.[3] They readily cross the blood-brain barrier to exert their effects on the central nervous system.

Metabolism

Butyrophenones undergo extensive hepatic metabolism, primarily through the cytochrome P450 (CYP) enzyme system.[2][4] The specific CYP isozymes involved can vary between different members of the class, influencing the potential for drug-drug interactions.

Excretion

The metabolites of butyrophenones are primarily excreted in the urine, with a smaller portion eliminated in the feces.[2] The elimination half-life can vary widely among different butyrophenones.

Table 1: General Pharmacokinetic Parameters of Butyrophenone Antipsychotics

| Parameter | General Range for Butyrophenones |

| Route of Administration | Oral, Intramuscular |

| Oral Bioavailability | Variable, often subject to first-pass metabolism |

| Time to Peak Plasma Concentration (Oral) | 1 - 4 hours[2] |

| Protein Binding | High (>90%)[3] |

| Metabolism | Extensive hepatic metabolism (CYP450 system)[2][4] |

| Elimination | Primarily renal excretion of metabolites[2] |

Note: This table represents generalized data for the butyrophenone class and may not be representative of this compound specifically.

Pharmacodynamics: The Central Role of D2 Receptor Antagonism

The primary mechanism of action for this compound and other butyrophenone antipsychotics is the blockade of dopamine D2 receptors in the mesolimbic pathway of the brain.[5]

Mechanism of Action

Hyperactivity in the mesolimbic dopamine pathway is associated with the positive symptoms of schizophrenia, such as hallucinations and delusions. By acting as antagonists at D2 receptors, butyrophenones block the binding of dopamine, thereby reducing dopaminergic neurotransmission and alleviating these symptoms.[3][5][6]

Receptor Binding Profile

Table 2: General Receptor Binding Characteristics of Butyrophenone Antipsychotics

| Receptor | General Affinity | Associated Effects |

| Dopamine D2 | High | Antipsychotic efficacy, Extrapyramidal side effects, Hyperprolactinemia |

| Serotonin (B10506) 5-HT2A | Variable | May contribute to reduced extrapyramidal side effects |

| Alpha-1 Adrenergic | Moderate to High | Orthostatic hypotension, Dizziness |

| Histamine (B1213489) H1 | Low to Moderate | Sedation, Weight gain |

| Muscarinic M1 | Low | Anticholinergic side effects (dry mouth, blurred vision, etc.) |

Note: This table represents generalized data for the butyrophenone class and may not be representative of this compound specifically.

Signaling Pathways

The therapeutic and adverse effects of this compound are mediated by its interaction with specific signaling pathways, primarily the dopamine D2 receptor pathway.

Caption: Dopamine D2 Receptor Signaling and this compound Antagonism.

Experimental Protocols

The following sections provide a generalized methodology for key experiments used to characterize the pharmacokinetics and pharmacodynamics of antipsychotic drugs. These protocols are illustrative and would be adapted for the specific compound under investigation.

In Vivo Pharmacokinetic Study in a Rodent Model

Objective: To determine the pharmacokinetic profile (Cmax, Tmax, AUC, t1/2) of a test compound after oral and intravenous administration.

Methodology:

-

Animal Model: Male Sprague-Dawley rats (n=3-5 per group).

-

Drug Formulation: The test compound is formulated in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) in water for oral administration; saline with a solubilizing agent for intravenous administration).

-

Dosing:

-

Oral (PO) group: Administer a single dose (e.g., 10 mg/kg) by oral gavage.

-

Intravenous (IV) group: Administer a single bolus dose (e.g., 1 mg/kg) via the tail vein.

-

-

Blood Sampling: Collect serial blood samples (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose) from the jugular or saphenous vein into tubes containing an anticoagulant.

-

Plasma Preparation: Centrifuge the blood samples to separate the plasma.

-

Bioanalysis: Quantify the concentration of the test compound in plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Pharmacokinetic Analysis: Calculate pharmacokinetic parameters using non-compartmental analysis software.

In Vitro Radioligand Binding Assay for Dopamine D2 Receptor

Objective: To determine the binding affinity (Ki) of a test compound for the dopamine D2 receptor.

Methodology:

-

Receptor Source: Prepare cell membranes from a cell line stably expressing the human dopamine D2 receptor (e.g., CHO-K1 or HEK293 cells).

-

Radioligand: Use a radiolabeled ligand with high affinity for the D2 receptor (e.g., [3H]-Spiperone or [3H]-Raclopride).

-

Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

-

Competition Binding:

-

Incubate the receptor membranes with a fixed concentration of the radioligand and varying concentrations of the test compound in a 96-well plate.

-

Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known D2 antagonist, e.g., haloperidol).

-

-

Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined period to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold buffer.

-

Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Caption: A typical experimental workflow for a radioligand binding assay.

Conclusion

This compound is a typical butyrophenone antipsychotic with a history of use in both human and veterinary medicine. While its primary mechanism of action is understood to be dopamine D2 receptor antagonism, a detailed and quantitative understanding of its pharmacokinetics and a comprehensive receptor binding profile are lacking in the available literature. For drug development professionals and researchers, the information provided on the general characteristics of the butyrophenone class and the illustrative experimental protocols can serve as a valuable framework for understanding and evaluating compounds of this nature. Further research would be necessary to fully elucidate the specific properties of this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. rroij.com [rroij.com]

- 3. derangedphysiology.com [derangedphysiology.com]

- 4. Metabolism of Phenothiazine and Butyrophenone Antipsychotic Drugs | The British Journal of Psychiatry | Cambridge Core [cambridge.org]

- 5. benchchem.com [benchchem.com]

- 6. What are D2 receptor antagonists and how do they work? [synapse.patsnap.com]

A Historical and Technical Review of Lenperone's Use in Veterinary Sedation

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

Lenperone, marketed under the trade name Elanone-V, is a typical antipsychotic of the butyrophenone (B1668137) class.[1] While never approved for human use in the United States, it was utilized in veterinary medicine for its sedative properties prior to 1989.[1] This technical guide provides a comprehensive overview of the historical use of this compound for sedation in animal patients, with a focus on available quantitative data, experimental protocols, and its mechanism of action. Due to its discontinuation over three decades ago, detailed clinical data and official product information are scarce. This document synthesizes the available scientific literature to offer a thorough understanding for researchers, scientists, and drug development professionals.

Introduction

This compound (4'-fluoro-4-[4-(p-fluorobenzoyl) piperidino]butyrophenone hydrochloride) is a butyrophenone derivative that was investigated for its neuroleptic and sedative effects.[1] Belonging to the same chemical class as other well-known antipsychotics like haloperidol, this compound's primary pharmacological effect is mediated through dopamine (B1211576) receptor antagonism. Its application in veterinary medicine was primarily for chemical restraint and sedation in companion animals. This guide will delve into the specifics of its use, drawing from the limited but informative studies conducted during its period of availability.

Quantitative Data Summary

The available quantitative data on this compound in veterinary species is limited. The following tables summarize the key findings from published studies.

Table 1: this compound Dosage and Administration in Canine Studies

| Study Focus | Species | Dosage | Route of Administration | Reference |

| Cardiovascular Effects | Canine (Pointer) | 0.44 mg/kg | Intravenous (IV) | Am J Vet Res. 1987 Sep;48(9):1372-5. |

| Gastroesophageal Sphincter Pressure | Canine (Healthy Dogs) | Two different doses (specific doses not stated in abstract) | Not specified in abstract | Can J Vet Res. 1989 Apr;53(2):248-50.[2] |

Table 2: Observed Effects of this compound in Canines

| Study Focus | Observed Effects | Key Findings | Reference |

| Cardiovascular Effects | - Significant decrease in systemic vascular resistance, rate-pressure product, and mean arterial pressure.- Significant increase in cardiac index.- Heart rate was not significantly affected when administered with glycopyrrolate (B1671915). | This compound, in combination with glycopyrrolate and sufentanil, was deemed safe and efficacious in adult dogs under the studied conditions. | Am J Vet Res. 1987 Sep;48(9):1372-5. |

| Gastroesophageal Sphincter Pressure | - Significantly decreased gastroesophageal sphincter pressure (GESP). | No dose-related effect was identified. There was notable individual variation in the response. The authors concluded it was unsuitable for chemical restraint during esophageal manometry.[2] | Can J Vet Res. 1989 Apr;53(2):248-50.[2] |

Experimental Protocols

Detailed experimental protocols from the historical studies are crucial for understanding the context of the gathered data.

Cardiovascular Effects of Intravenous this compound in Dogs

-

Objective: To determine the cardiopulmonary effects of intravenously administered this compound and glycopyrrolate, followed by a continuous infusion of sufentanil.

-

Subjects: Six healthy adult Pointer dogs.